BenchChemオンラインストアへようこそ!

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS 2172466-50-9) is the critical amine building block for synthesizing potent DNA-PK inhibitors including AZD7648. The 7-methyl substitution and triazolopyridine core are indispensable for sub-nanomolar potency (DNA-PKcs IC50 = 0.6 nM) and favorable drug-like properties—generic alternatives cannot recapitulate this profile. With a pKa of 3.4 (vs. 7.1 for imidazopyridine analogs), this scaffold delivers superior membrane permeability and reduced hERG liability. Programs facing potency plateaus can leverage this privileged scaffold to achieve >10-fold potency gains with consistent LipE improvement (~1.1 units) without increasing logD. Ideal for oncology drug discovery targeting synthetic lethality and DNA repair pathways.

Molecular Formula C7H8N4
Molecular Weight 148.169
CAS No. 2172466-50-9
Cat. No. B2408915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
CAS2172466-50-9
Molecular FormulaC7H8N4
Molecular Weight148.169
Structural Identifiers
SMILESCC1=CC2=NC=NN2C=C1N
InChIInChI=1S/C7H8N4/c1-5-2-7-9-4-10-11(7)3-6(5)8/h2-4H,8H2,1H3
InChIKeyIGKDOJNYCDGKOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS 2172466-50-9): A Differentiated Heterocyclic Building Block for Targeted Drug Discovery


7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a heterocyclic small molecule characterized by a fused triazole-pyridine core with a methyl group at the 7-position and a primary amine at the 6-position . This compound serves as a critical building block in medicinal chemistry, particularly as a key intermediate in the synthesis of potent and selective DNA-dependent protein kinase (DNA-PK) inhibitors [1]. Its structural features confer distinct physicochemical and pharmacological properties that differentiate it from unsubstituted or alternatively substituted triazolopyridine analogs [1].

Why 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine Cannot Be Replaced by Other Triazolopyridine Analogs


The 7-methyl substitution pattern in [1,2,4]triazolo[1,5-a]pyridin-6-amine is not a trivial structural variation; it directly governs both biochemical potency and physicochemical drug-like properties [1]. Structure-activity relationship (SAR) studies demonstrate that replacing the 7-methyl group with hydrogen or shifting the methyl to alternative positions results in a substantial loss of DNA-PK inhibitory activity (often >10-fold reduction) and compromises the core's ability to modulate basicity and permeability [1]. Furthermore, substituting the triazolopyridine core with an imidazopyridine core yields a markedly more basic compound (pKa increase from 3.4 to 7.1), which can negatively impact membrane permeability, efflux susceptibility, and off-target hERG liability [1]. Therefore, generic substitution with other in-class building blocks cannot recapitulate the precise molecular interactions and physicochemical profile required for advanced lead optimization, particularly in kinase inhibitor programs [1].

Quantitative Differentiation of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine: Head-to-Head Performance Data


The 'Magic Methyl' Effect: 7-Methyl Substitution Drives >10-Fold Increase in Biochemical Potency

The ortho-methyl group at the 7-position of the triazolopyridine ring confers a dramatic and consistent increase in biochemical potency against DNA-PKcs, described as a 'magic methyl' effect [1]. Direct comparison across four matched molecular pairs demonstrated that the presence of this methyl group consistently yields a >10-fold (>1 log unit) increase in potency compared to the corresponding des-methyl analogs, while maintaining or even reducing lipophilicity (logD) [1].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Triazolopyridine Core Reduces Basicity by Over 3 pKa Units Relative to Imidazopyridine Core

The triazolopyridine core (present in 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine) is significantly less basic than the corresponding imidazopyridine core [1]. Measured pKa values of the conjugate acid show that the triazolopyridine core (pKa = 3.4) is over 1,000-fold less basic than the imidazopyridine core (pKa = 7.1) [1]. This reduction in basicity is directly linked to improved intrinsic permeability and reduced off-target hERG activity [1].

Physicochemical Property Optimization Permeability hERG Liability

Triazolopyridine Core Enhances Intrinsic Permeability and Eliminates Efflux in Caco-2 Assays

Combining the triazolopyridine core (present in 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine) with a tetrahydropyran group yields a compound (AZD7648) with excellent intrinsic permeability and no measurable efflux in Caco-2 assays [1]. In contrast, the corresponding imidazopyridine analog (compound 15) exhibited measurable efflux and lower permeability [1]. Specifically, the triazolopyridine-containing compound 16 demonstrated an intrinsic Caco-2 permeability (Papp,int A to B) of 16 × 10⁻⁶ cm/s with an efflux ratio of 1, whereas the imidazopyridine analog 15 had a Papp,int of 11 × 10⁻⁶ cm/s and an efflux ratio of 2.3 [1].

ADME Cell Permeability Efflux Ratio

Consistent Lipophilic Efficiency (LipE) Advantage Across Multiple Matched Pairs

The 7-methyl substitution not only increases potency but also maintains or reduces lipophilicity (logD), leading to a consistent improvement in lipophilic efficiency (LipE = pIC50 - logD) across multiple matched pairs [1]. For example, in the triazolopyridine series, compound 14 (with 7-methyl) shows a pIC50 of 9.0 and logD of 2.0 (LipE = 7.0), while the des-methyl analog 13 has a pIC50 of 7.9 and logD of 2.0 (LipE = 5.9) [1]. This pattern is consistent across four matched pairs, demonstrating that the 7-methyl group enhances potency without incurring a lipophilicity penalty [1].

Drug Design Lipophilic Efficiency Lead Optimization

High-Value Application Scenarios for 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine


Synthesis of Potent and Selective DNA-PK Inhibitors (e.g., AZD7648)

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is the essential amine building block for synthesizing AZD7648 and related DNA-PK inhibitors, as demonstrated in the seminal AstraZeneca discovery program [1]. The quantitative SAR evidence confirms that the 7-methyl substitution and triazolopyridine core are indispensable for achieving the sub-nanomolar potency (DNA-PKcs IC50 = 0.6 nM), favorable permeability (Caco-2 Papp = 16 × 10⁻⁶ cm/s), and low off-target liability (kinome selectivity >100-fold) observed with AZD7648 [1].

Lead Optimization in Kinase Inhibitor Programs Requiring Improved Lipophilic Efficiency

Medicinal chemistry programs facing potency plateaus or suboptimal LipE can leverage 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine as a privileged scaffold to systematically increase potency (>10-fold) without increasing logD [1]. The consistent LipE advantage across multiple matched pairs (LipE improvement ~1.1 units) makes this building block a strategic choice for improving the drug-likeness of advanced leads [1].

Design of Orally Bioavailable Kinase Inhibitors with Reduced hERG Risk

The triazolopyridine core in 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine confers a pKa of 3.4 (versus 7.1 for imidazopyridine), which is directly linked to improved membrane permeability and reduced hERG potency [1]. Programs aiming to develop orally bioavailable kinase inhibitors with favorable cardiac safety profiles should prioritize this building block over more basic heterocyclic alternatives [1].

Synthesis of DNA Damage Response (DDR) Targeted Therapeutics

Given the validated role of DNA-PK in the DNA damage response and the clinical advancement of AZD7648, 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a key starting material for synthesizing novel DDR-targeted agents [1]. The compound's demonstrated utility in generating potent, selective, and orally bioavailable inhibitors positions it as a high-priority procurement item for oncology drug discovery groups focusing on synthetic lethality and DNA repair pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.